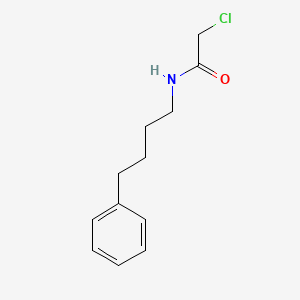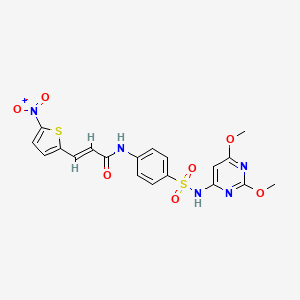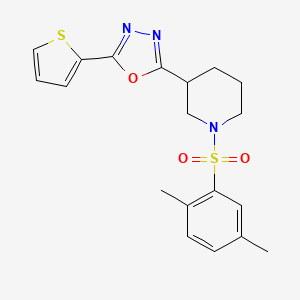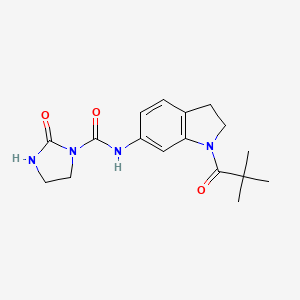
2-chloro-N-(4-phenylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-phenylbutyl)acetamide, more commonly known as CPBA, is a synthetic compound with a wide range of applications in scientific research. CPBA is used in a variety of experiments due to its unique properties, including its ability to act as a catalyst and its ability to act as a strong reducing agent. CPBA is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on 2-Chloro-N-(4-phenylbutyl)acetamide has led to novel methods for synthesizing related compounds. For example, Vorona et al. (2013) developed two novel methods for the preparation of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a compound with potential applications in neuroscience and pharmacology, utilizing haloacetamide in the synthesis process (Vorona et al., 2013). This research underscores the versatility of haloacetamides in synthesizing complex organic molecules.
Environmental and Health Implications
The comparative metabolism study of chloroacetamide herbicides and their metabolites by Coleman et al. (2000) sheds light on the environmental and health implications of chloroacetamides, including this compound. This study highlights the differences in metabolic pathways between humans and rats, providing insights into the potential risks and behaviors of these compounds in biological systems (Coleman et al., 2000).
Material Science and Catalysis
In material science, the development of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for boosting acetaminophen degradation highlights the potential of using this compound derivatives in environmental applications. This research demonstrates the efficiency of amorphous materials in catalyzing the degradation of pharmaceutical contaminants in water, presenting a promising avenue for water treatment technologies (Qi et al., 2020).
Pharmacological Research
While this summary excludes direct applications in pharmacology, it's worth noting that the chemical properties and synthesis methods related to this compound contribute to broader research efforts in developing new drugs and understanding their mechanisms. Studies like those by Rani et al. (2014), which explore the anticancer, anti-inflammatory, and analgesic activities of synthesized acetamide derivatives, indirectly benefit from advancements in the synthesis and characterization of compounds like this compound (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLPENIFFWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2729999.png)

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)
![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)
![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)



![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)


![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)